4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate is then reacted with ethyl isocyanate to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of transition-metal catalysts and photoredox reactions can enhance the efficiency of the synthesis . Additionally, one-pot multicomponent processes and novel reactants are often employed to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboximidamide
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate
Uniqueness: 4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific cyclopentyl and ethyl substituents, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to certain targets and improve its pharmacokinetic profile compared to similar compounds .
Properties
IUPAC Name |
4-amino-1-cyclopentyl-N-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-13-11(16)10-9(12)7-15(14-10)8-5-3-4-6-8/h7-8H,2-6,12H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMJXPRIIYZUKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C=C1N)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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